Tris(2,2,3,3,3-pentafluoropropyl)phosphate
Overview
Description
Tris(2,2,3,3,3-pentafluoropropyl)phosphate is a chemical compound with the molecular formula C9H6F15O4P and a molecular weight of 494.09 g/mol . It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. This compound is often used in various industrial applications, particularly as a flame retardant and in high-performance materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,3,3,3-pentafluoropropyl)phosphate typically involves the reaction of phosphorus oxychloride with 2,2,3,3,3-pentafluoropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pressure to maintain the desired reaction environment .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2,3,3,3-pentafluoropropyl)phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2,2,3,3,3-pentafluoropropanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2,2,3,3,3-pentafluoropropanol.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Tris(2,2,3,3,3-pentafluoropropyl)phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(2,2,3,3,3-pentafluoropropyl)phosphate involves its interaction with various molecular targets and pathways:
Flame Retardancy: It acts by releasing phosphoric acid upon thermal decomposition, which promotes the formation of a char layer, thereby inhibiting the spread of flames.
Stabilization: In biological systems, it stabilizes biomolecules by forming strong hydrogen bonds and electrostatic interactions with functional groups.
Comparison with Similar Compounds
- Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphate
- Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphite
- Tris(2,2,3,3,3-pentafluoropropyl)phosphite
Comparison: Tris(2,2,3,3,3-pentafluoropropyl)phosphate is unique due to its high fluorine content, which imparts superior thermal stability and chemical resistance compared to its analogs. The presence of multiple fluorine atoms also enhances its flame retardant properties, making it more effective in high-performance applications .
Properties
IUPAC Name |
tris(2,2,3,3,3-pentafluoropropyl) phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F15O4P/c10-4(11,7(16,17)18)1-26-29(25,27-2-5(12,13)8(19,20)21)28-3-6(14,15)9(22,23)24/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOXJCSVYVMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OP(=O)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F15O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026701 | |
Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25476-41-9 | |
Record name | Tris(2,2,3,3,3-pentafluoropropyl)phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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